5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a pyrazole moiety. It is identified by the CAS number 1955530-18-3 and is primarily used in medicinal chemistry for its potential therapeutic applications .
The chemical reactivity of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can be attributed to the presence of both the tetrahydropyridine and pyrazole functionalities. Key reactions include:
These reactions are crucial for modifying the compound for enhanced biological activity or selectivity in potential therapeutic applications.
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride exhibits notable biological activities that make it a compound of interest in pharmacological research. Preliminary studies suggest that it may possess:
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can be achieved through several methods:
These methods allow for the efficient production of the compound while enabling modifications to improve its biological profile.
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several applications in medicinal chemistry:
Studies on the interactions of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride with biological targets are ongoing. These studies focus on:
Several compounds share structural similarities with 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine | C9H13N3 | 1215953-08-4 | Different pyrazole substitution position |
| 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride | C8H13Cl2N3 | 2409597-03-9 | Lacks methyl group on pyrazole |
| 5-(2-Methylpyrazolyl)-tetrahydropyridine | C9H14N3 | Unknown | Variation in pyrazole substitution |
The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride lies in its specific combination of structural features that confer distinct biological activities. The methyl group at the 1-position of the pyrazole enhances lipophilicity and potentially alters pharmacokinetic properties compared to similar compounds.